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Compound of Interest

Compound Name:
2,2-Diethoxy-N-ethyl-1-

ethanamine

Cat. No.: B031362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of 2,2-Diethoxy-N-
ethyl-1-ethanamine, a versatile bifunctional molecule, with a particular focus on its role as a

key building block in the synthesis of pharmaceutically active compounds. This document

details its chemical properties, synthesis, and, most notably, its application in the preparation of

antithyroid agents.

Core Compound Properties
2,2-Diethoxy-N-ethyl-1-ethanamine is an organic compound with the CAS number 69148-92-

1 and the molecular formula C8H19NO2. It is characterized by the presence of a secondary

amine and a diethyl acetal functional group. This unique combination of functionalities makes it

a valuable intermediate in organic synthesis. The acetal group serves as a masked aldehyde,

which can be deprotected under acidic conditions to reveal a reactive carbonyl group, while the

secondary amine provides a nucleophilic center for various chemical transformations.
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Property Value

CAS Number 69148-92-1

Molecular Formula C8H19NO2

Molecular Weight 161.24 g/mol

Synonyms
(2,2-Diethoxyethyl)ethylamine, N-

Ethylaminoacetaldehyde diethyl acetal

Application in the Synthesis of Antithyroid Agents
A significant application of 2,2-Diethoxy-N-ethyl-1-ethanamine is in the preparation of 1-

substituted-2-mercaptoimidazoles, a class of compounds known for their antithyroid activity.[1]

These compounds, such as methimazole and carbimazole, are clinically used to manage

hyperthyroidism by inhibiting the enzyme thyroid peroxidase (TPO), which is crucial for the

synthesis of thyroid hormones.[2][3][4] The N-ethyl substitution, facilitated by the use of 2,2-
Diethoxy-N-ethyl-1-ethanamine, allows for the synthesis of derivatives with potentially

modified pharmacological profiles.

The general synthetic route to these 1-substituted-2-mercaptoimidazoles involves the reaction

of an N-substituted aminoacetaldehyde diethyl acetal with an isothiocyanate.[4] In the case of

2,2-Diethoxy-N-ethyl-1-ethanamine, the N-ethyl group is pre-installed on the precursor,

leading to the formation of 1-ethyl-2-mercaptoimidazole derivatives.

Experimental Protocol: Synthesis of 1-Ethyl-2-
mercaptoimidazole (Hypothetical)
While a specific documented protocol for the reaction with 2,2-Diethoxy-N-ethyl-1-
ethanamine was not found in the literature search, a general and widely established method

for the synthesis of similar 1-substituted-2-mercaptoimidazoles can be adapted. The following

is a representative experimental protocol based on the known chemistry of aminoacetaldehyde

diethyl acetals and isothiocyanates.[4]

Materials:

2,2-Diethoxy-N-ethyl-1-ethanamine
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Methyl isothiocyanate

Hydrochloric acid (concentrated)

Sodium hydroxide

Ethanol

Diethyl ether

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator,

chromatography columns)

Procedure:

Reaction of the Amine with Isothiocyanate: In a round-bottom flask, dissolve 2,2-Diethoxy-
N-ethyl-1-ethanamine (1 equivalent) in ethanol. To this solution, add methyl isothiocyanate

(1 equivalent) dropwise at room temperature with stirring. The reaction mixture is then

heated to reflux for a specified period (typically several hours) to facilitate the formation of

the N,N'-disubstituted thiourea intermediate.

Cyclization via Acetal Deprotection: After the initial reaction is complete, the mixture is

cooled. Concentrated hydrochloric acid is added cautiously to the reaction mixture. This

serves to catalyze the deprotection of the diethyl acetal to the corresponding aldehyde and

to promote the subsequent intramolecular cyclization to form the imidazole ring. The mixture

is typically stirred at an elevated temperature until the cyclization is complete, as monitored

by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is cooled and the solvent is

removed under reduced pressure. The residue is then neutralized with a base, such as

sodium hydroxide solution. The crude product can be extracted with an organic solvent like

diethyl ether. The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and concentrated. The final product, 1-ethyl-2-mercaptoimidazole, is then

purified by a suitable method, such as recrystallization or column chromatography.

Quantitative Data (Expected):
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Based on similar reported syntheses, the yield for this type of reaction can be expected to be in

the range of 60-80%, depending on the specific reaction conditions and purification efficiency.

Reactant Molar Ratio Expected Yield

2,2-Diethoxy-N-ethyl-1-

ethanamine
1 60-80%

Methyl isothiocyanate 1

Signaling Pathway and Mechanism of Action of
Antithyroid Mercaptoimidazoles
The therapeutic effect of 1-substituted-2-mercaptoimidazoles stems from their ability to inhibit

thyroid hormone synthesis. This is achieved through the direct inhibition of thyroid peroxidase

(TPO), a key enzyme in the thyroid gland.
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Caption: Inhibition of Thyroid Peroxidase by 1-Ethyl-2-mercaptoimidazole.

The diagram above illustrates the simplified pathway of thyroid hormone synthesis and the

point of inhibition by 1-substituted-2-mercaptoimidazoles. Thyroid peroxidase catalyzes the

oxidation of iodide and the subsequent iodination of tyrosine residues on the thyroglobulin

protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). TPO then catalyzes the

coupling of these iodinated tyrosines to form the thyroid hormones, triiodothyronine (T3) and

thyroxine (T4). 1-Ethyl-2-mercaptoimidazole acts as a competitive inhibitor of TPO, preventing

these crucial steps and thereby reducing the production of thyroid hormones.

General Synthetic Workflow
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The overall process from the starting material to the final active pharmaceutical ingredient and

its biological action can be visualized as follows.

2,2-Diethoxy-N-ethyl-1-ethanamine
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Caption: Synthetic workflow from starting material to biological action.

Conclusion
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2,2-Diethoxy-N-ethyl-1-ethanamine is a valuable chemical intermediate, primarily utilized as a

precursor for the synthesis of 1-substituted-2-mercaptoimidazoles with potential antithyroid

activity. Its bifunctional nature allows for the efficient construction of the imidazole core with a

pre-installed N-ethyl substituent. The resulting compounds are potent inhibitors of thyroid

peroxidase, a key enzyme in the biosynthesis of thyroid hormones, making them relevant

targets for drug development in the treatment of hyperthyroidism. Further research into the

specific pharmacological properties of derivatives synthesized from this starting material may

lead to the development of novel and improved antithyroid therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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